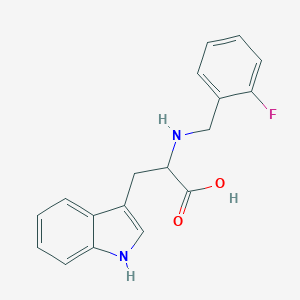

N-(2-fluorobenzyl)tryptophan

Description

Properties

Molecular Formula |

C18H17FN2O2 |

|---|---|

Molecular Weight |

312.3g/mol |

IUPAC Name |

2-[(2-fluorophenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H17FN2O2/c19-15-7-3-1-5-12(15)10-21-17(18(22)23)9-13-11-20-16-8-4-2-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23) |

InChI Key |

OROPHBKWSINRQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Medical Imaging

Positron Emission Tomography (PET) Tracers

N-(2-fluorobenzyl)tryptophan has been investigated as a potential radiotracer for PET imaging. The compound's structure allows it to be labeled with fluorine-18, a radioactive isotope commonly used in PET scans. This application is particularly relevant for visualizing tryptophan metabolism pathways in the brain and tumors.

- Kynurenine Pathway Visualization : Research indicates that derivatives of tryptophan, including this compound, can be utilized to assess the kynurenine pathway, which is crucial in various neurological disorders and cancer biology. The ability to visualize this pathway can aid in understanding disease mechanisms and therapeutic targets .

- Tumor Imaging : Studies have shown that tryptophan analogs can be effective in tumor imaging by exploiting the high expression of L-type amino acid transporter 1 (LAT1) in cancer cells. This compound may demonstrate preferential uptake in malignant tissues, providing a better tumor-to-background ratio compared to traditional tracers .

Cancer Treatment

Targeting Indoleamine 2,3-Dioxygenase (IDO)

This compound has been explored as a substrate for IDO, an enzyme implicated in tumor immune evasion. By inhibiting IDO activity, this compound may enhance anti-tumor immunity.

- In Vitro Studies : Experimental data suggest that this compound can serve as a competitive inhibitor of IDO, leading to increased levels of serotonin and other metabolites that may influence tumor growth and immune response .

- Combination Therapies : The compound's potential as part of combination therapies with existing cancer treatments is under investigation. By modulating tryptophan metabolism, it may improve the efficacy of immunotherapies and chemotherapies .

Neuropharmacology

Role in Serotonin Synthesis

Given its structural similarity to tryptophan, this compound may influence serotonin synthesis pathways in the central nervous system.

- Neurotransmitter Modulation : Research indicates that alterations in tryptophan levels can significantly affect serotonin production, which is vital for mood regulation and cognitive functions. This compound's impact on these pathways could provide insights into treating mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- N-(2-Methoxybenzyl)tryptophan : Features a methoxy group at the benzyl ring’s ortho position.

- N-Boc-L-tryptophan : Incorporates a tert-butoxycarbonyl (Boc) protecting group.

- N,N-Dimethyltryptophan: Substitutes the amino group with two methyl groups.

- 6-Fluorotryptophan Derivatives : Fluorine at the indole ring’s 6-position instead of the benzyl group.

Table 1: Structural and Functional Comparison

Analytical Characterization

Table 2: Mass Spectrometry Fragmentation Patterns

Fluorine’s electronegativity shifts NMR signals upfield for adjacent protons, while methoxy groups cause downfield shifts due to electron donation. For example, the 2-fluorobenzyl group’s aromatic protons exhibit distinct splitting patterns in $ ^1H $-NMR compared to methoxy analogs .

Q & A

Q. What are the recommended synthetic pathways for producing N-(2-fluorobenzyl)tryptophan, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzyl groups to tryptophan via reductive amination or nucleophilic substitution. To optimize efficiency:

- Use semi-rational enzyme engineering (e.g., thermostable tryptophan 2-monooxygenase variants) to stabilize reaction intermediates .

- Employ computational tools like the ART algorithm to predict optimal pathway combinations, reducing experimental iterations by 97% while increasing yield (e.g., 106% improvement in tryptophan production observed in similar systems) .

- Monitor fluorobenzyl group reactivity using X-ray crystallography (as in analogous fluorobenzoyl compounds) to confirm structural integrity .

Q. How should this compound be characterized to ensure purity and structural accuracy?

- Methodological Answer :

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structure to confirm fluorobenzyl substitution patterns (e.g., bond angles and distances comparable to 2-fluoro-N-(2-fluorobenzoyl) derivatives) .

- HPLC-MS : Validate purity ≥98% using certified reference materials (e.g., N-acetyl-L-tryptophan standards) .

- NMR : Analyze proton environments to distinguish fluorobenzyl protons from tryptophan backbone signals .

- Stability Testing : Store at -20°C to maintain integrity over ≥5 years, as demonstrated for structurally similar compounds .

Q. What experimental designs are effective for studying the biochemical stability of this compound?

- Methodological Answer :

- Use thermostability assays : Incubate the compound at varying temperatures (e.g., 25–50°C) and measure degradation rates via spectrophotometry or LC-MS .

- Apply pH stability tests : Expose the compound to buffers across physiological ranges (pH 5–8) to simulate in vivo conditions .

- Reference data from tryptophan analogs (e.g., N-Fmoc-5-methyl-D-tryptophan) to predict fluorobenzyl group reactivity under oxidative stress .

Advanced Research Questions

Q. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in metabolic pathways, and what are the implications for immune modulation?

- Methodological Answer :

- Mechanistic Studies :

- Use IDO-specific antibodies (e.g., clone 10.1) in Western blotting or immunohistochemistry to track enzyme inhibition/activation .

- Measure kynurenine/tryptophan ratios via HPLC to quantify IDO activity in cell cultures treated with this compound .

- Functional Impact :

- Compare results to tryptophan depletion models, which impair T-cell function and exacerbate inflammation in atherosclerosis .

- Note contradictions: Fluorobenzyl groups may alter binding affinity compared to unmodified tryptophan, requiring dose-response assays .

Q. What computational strategies can predict the impact of fluorobenzyl substitution on tryptophan’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model fluorobenzyl-tryptophan interactions with lipid bilayers to predict blood-brain barrier permeability .

- QSAR Models : Corrogate electronic effects of fluorine substitution (e.g., electronegativity, steric hindrance) with solubility and bioavailability .

- Validate predictions using in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic profiling .

Q. How can researchers resolve contradictory data on this compound’s effects on serotonin synthesis and mood regulation?

- Methodological Answer :

- Controlled Dietary Studies : Replicate protocols from tryptophan supplementation trials (e.g., 0.14–3 g/day dosage ranges) while controlling for fluorobenzyl-specific metabolism .

- Behavioral Assays : Use acute tryptophan depletion (ATD) models in rodents to isolate fluorobenzyl-tryptophan’s effects on serotonin vs. peripheral metabolites .

- Limitations : Fluorine’s electron-withdrawing effects may reduce precursor availability for 5-HT synthesis, necessitating LC-MS/MS to quantify serotonin in brain tissue .

Q. What strategies enhance the soluble expression of enzymes involved in this compound biosynthesis?

- Methodological Answer :

- Protein Engineering : Apply site-saturation mutagenesis to tryptophan 2-monooxygenase (TMO), focusing on surface-exposed residues to improve solubility (e.g., 17% yield increase reported in TMO variants) .

- Codon Optimization : Use organism-specific codon bias (e.g., E. coli or yeast) for heterologous expression .

- Fusion Tags : Incorporate solubility-enhancing tags (e.g., SUMO or MBP) during cloning, followed by tag cleavage post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.